2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
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Overview
Description
2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group, an oxa-thia-azaspirodecane ring, and an ethanone moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone typically involves multiple steps, starting with the preparation of the dichlorophenoxy precursor. This precursor is then reacted with a spirocyclic intermediate under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or toluene. The reaction conditions often require precise temperature control and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethanone group.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; solvents like ethanol or acetonitrile; mild heating.
Major Products
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone has been studied for its applications in various scientific domains:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenoxy group but different overall structure and applications.
2-(2,4-Dichlorophenoxy)propanoic acid: Another herbicide with structural similarities but distinct chemical properties and uses.
Uniqueness
2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3S/c16-11-1-2-13(12(17)9-11)20-10-14(19)18-5-3-15(4-6-18)21-7-8-22-15/h1-2,9H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKKUMZEBMXUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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